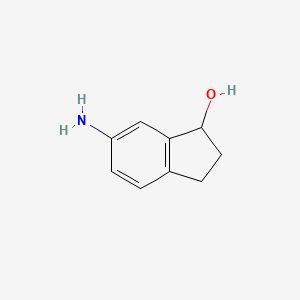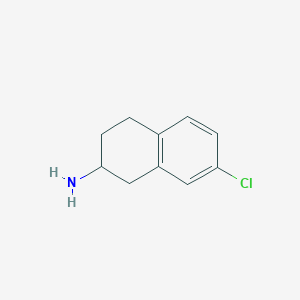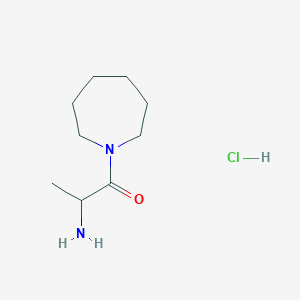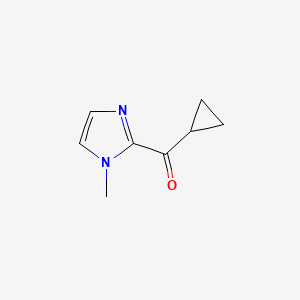
2-cyclopropanecarbonyl-1-methyl-1H-imidazole
説明
“2-cyclopropanecarbonyl-1-methyl-1H-imidazole” is a compound that belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 . The molecular formula of this compound is C8H10N2O and it has a molecular weight of 150.18 .
Molecular Structure Analysis
The molecular structure of “2-cyclopropanecarbonyl-1-methyl-1H-imidazole” involves an imidazole ring substituted at position 1 . The InChI code for this compound is 1S/C8H10N2O/c1-10-5-4-9-8(10)7(11)6-2-3-6/h4-6H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The physical form of “2-cyclopropanecarbonyl-1-methyl-1H-imidazole” is a liquid . It has a storage temperature of room temperature .科学的研究の応用
Synthesis and Characterization
Researchers have developed methods for synthesizing imidazole derivatives and cyclopropane-annelated compounds. These compounds have been synthesized through various chemical reactions, including alkylation, cyclization, and Suzuki cross-coupling processes. For example, Du Hui-r et al. (2014) described the preparation of versatile imidazo[1,2-a]pyridine carboxylic acid derivatives through a multi-step process from commercially available 2-amino pyridine, highlighting the compound's potential as a building block in organic synthesis (Du Hui-r, 2014).
Biological Activity and Receptor Agonism
Certain cyclopropane-based compounds have been investigated for their selectivity and potency as receptor agonists. Yuji Kazuta et al. (2003) developed cyclopropane-based conformationally restricted analogues of histamine as potent histamine H3 receptor agonists, demonstrating the importance of the cyclopropane structure in enhancing receptor binding and activity (Kazuta et al., 2003).
Applications in Organic Chemistry
The cyclopropane moiety has been utilized in the development of catalysts and in facilitating chemical transformations. Studies have shown its effectiveness in conformational restriction of biologically active compounds, improving their activity. For instance, Kazuta et al. (2002) explored the use of chiral cyclopropane units in synthesizing conformationally restricted analogues of histamine, demonstrating their potential in drug development and organic synthesis (Kazuta, Matsuda, & Shuto, 2002).
Catalysis and Chemical Reactions
The structure has also been applied in catalysis, showing efficiency in transesterification and acylation reactions. N-heterocyclic carbenes derived from imidazoles have been effective catalysts in various organic reactions, including transesterification between esters and alcohols. Grasa et al. (2002) highlighted the utility of imidazol-2-ylidenes in mediating acylation of alcohols with vinyl acetate, showcasing their versatility as catalysts (Grasa, Kissling, & Nolan, 2002).
Photophysical Studies and Material Science
Imidazole and cyclopropane derivatives have found applications in photophysical studies and as materials for potential electronic and photonic devices. For example, the fluorescence spectroscopy and amplified spontaneous emission properties of phenylimidazoles have been studied, with methylation at the 1N position of 2-phenylimidazole yielding notable laser action in cyclohexane solutions, indicating potential uses in laser dyes and optical materials (del Valle, Claramunt, & Catalán, 2008).
Safety and Hazards
特性
IUPAC Name |
cyclopropyl-(1-methylimidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-5-4-9-8(10)7(11)6-2-3-6/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNQKXRUXZMUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1527817.png)

amino]-1-ethanol](/img/structure/B1527821.png)

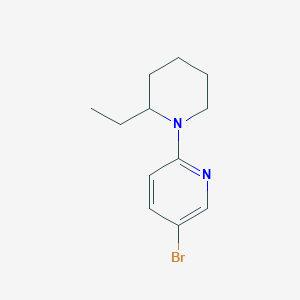

![2-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1527829.png)
![2-{4-[4-Amino-2-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1527830.png)

![2-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1527834.png)

